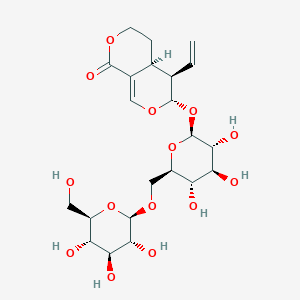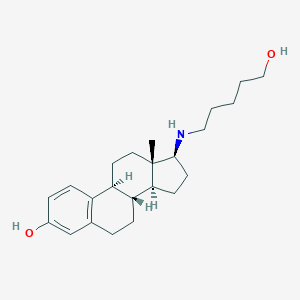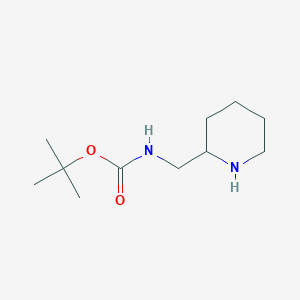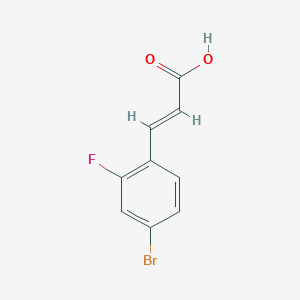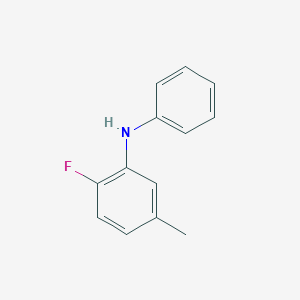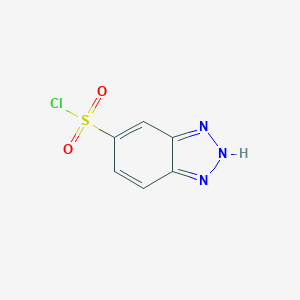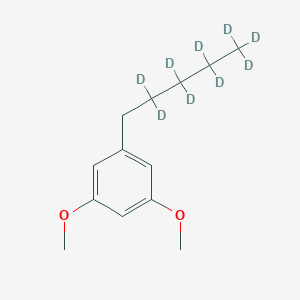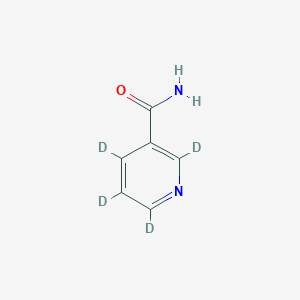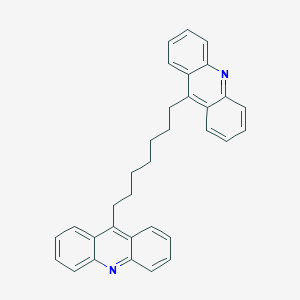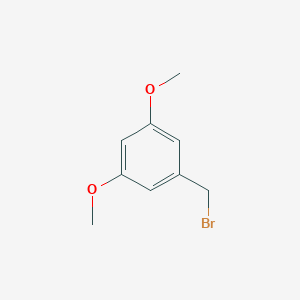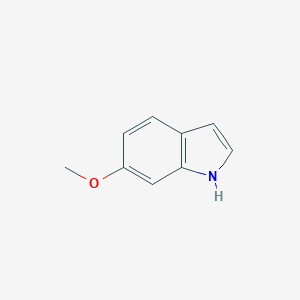
6-Methoxyindole
説明
6-Methoxyindole is a chemical compound with the molecular formula C9H9NO . It has been used in various studies, including the study of the fluorescence of protonated excited-state forms of serotonin and other related compounds . It has also been used in the preparation of various compounds, including tryptophan dioxygenase inhibitors, potential anticancer immunomodulators, interleukin-2 inducible T cell kinase inhibitors, and HIV-1 inhibitors .
Synthesis Analysis
The synthesis of 6-Methoxyindole involves multi-step reactions with pyridine/dichloromethane and tetrahydrofuran . The process involves a change in temperature from -78°C to 20°C .Molecular Structure Analysis
The molecular structure of 6-Methoxyindole has been determined using rotationally resolved electronic spectroscopy and high-level ab initio calculations . The lowest excited singlet states are heavily mixed, and the transition dipole moments depend strongly on the geometries .Chemical Reactions Analysis
6-Methoxyindole has been used as a reactant in the synthesis of various compounds, including tryptophan dioxygenase inhibitors, antitumor agents, T cell kinase inhibitors, VEGFR-2 inhibitors, and HIV-1 inhibitors . The change of electron density through mesomeric and inductive effects affects not only the reactivity of the molecule but also the relative positions of electronically excited states .Physical And Chemical Properties Analysis
6-Methoxyindole is a solid substance under normal conditions . It has a molecular weight of 147.1739 . The compound should be stored under inert gas in a dry, cool, and well-ventilated place .科学的研究の応用
Synthesis of Indole Derivatives
6-Methoxyindole is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . Indole derivatives play a significant role in cell biology and have attracted increasing attention for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
High Resolution Spectroscopy
6-Methoxyindole has been studied using high resolution spectroscopy . This research helps to understand the influence of substitution on the relative positions of excited states, which strongly influences the photochemical and photophysical behavior .
Chemical Reactivity Control
The change of electron density through mesomeric and inductive effects in 6-Methoxyindole does not only affect the reactivity of the molecule but also the relative positions of electronically excited states . This understanding is crucial for controlling chemical reactivity in every chemical laboratory .
Excited State Lifetimes
Rotationally resolved spectroscopy of electronically excited states of 6-Methoxyindole can be used to determine the excited state lifetimes through the line shapes of the individual rovibronic transitions .
Preparation of Novel Indole-Hydrazone Analogues
6-Methoxyindole is used in the preparation of novel indole-hydrazone analogues . These analogues are prepared by condensation reactions between 5-methoxyindole-3-carboxaldehyde and isobutyric acid hydrazide or hydrazine hydrate .
Structural Properties and Thermal Stabilities
The structural properties and thermal stabilities of synthetic products derived from 6-Methoxyindole are confirmed by FT-IR, 1H NMR, and elemental analysis .
Safety And Hazards
特性
IUPAC Name |
6-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRWYBIKLXNYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185738 | |
| Record name | 6-Methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787294 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Methoxyindole | |
CAS RN |
3189-13-7 | |
| Record name | 6-Methoxyindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3189-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003189137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxyindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXYINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KJ86X9T9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 6-methoxyindole?
A1: 6-Methoxyindole has a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol.
Q2: Are there any notable spectroscopic features of 6-methoxyindole?
A2: Yes, the position of the methoxy group significantly influences the spectroscopic properties of 6-methoxyindole. Research using high-resolution electronic spectroscopy combined with ab initio calculations revealed that the lowest excited singlet states of both syn and anti conformers of 6-methoxyindole are heavily mixed. [] Additionally, the orientation of the transition dipole moment for both conformers was determined to be primarily along the b-axis of the molecule. []
Q3: Is 6-methoxyindole found naturally? If so, where?
A3: Yes, 4-chloro-6-methoxyindole, a halogenated derivative of 6-methoxyindole, is a naturally occurring compound found in fava beans (Vicia faba). [] It has been identified as a promutagen, meaning it can be converted into a mutagen upon reaction with nitrite under conditions simulating those found in the human stomach. [, ]
Q4: How does 4-chloro-6-methoxyindole contribute to mutagenicity?
A4: Upon nitrosation, 4-chloro-6-methoxyindole forms a potent direct-acting mutagen, 4-chloro-6-methoxy-2-hydroxy-1-nitrosoindolin-3-one oxime. [, , ] This mutagen is unstable at neutral or higher pH and decomposes into less potent and eventually non-mutagenic products. [] One of the decomposition products has been identified as 4-chloro-N-nitrosodioxindole. []
Q5: Are there other biological implications of 6-methoxyindole derivatives?
A5: Yes, studies show that 6-methoxyindole can be utilized by tryptophan synthase in carrot and tobacco cells to produce the corresponding tryptophan analog. [] Additionally, certain amphiphilic 6-methoxyindole derivatives have demonstrated antimycobacterial activity, potentially by disrupting cell membrane function in mycobacteria such as Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv. []
Q6: What synthetic strategies exist for the synthesis of 6-methoxyindole?
A6: Several synthetic approaches for 6-methoxyindole and its derivatives have been developed. One strategy involves the regioselective bromination of indolines at the 6-position using bromine in sulfuric acid with silver sulfate or in superacid. [] The resulting 6-bromoindolines can then be converted into 6-methoxyindolines and subsequently 6-methoxyindoles. [] Another method uses a tandem Michael addition–[3,3]sigmatropic rearrangement of methyl propiolate with a substituted hydroxycarbamate to construct the indole core, which can then be further modified to obtain 6-methoxyindole. []
Q7: Can you provide an example of a total synthesis employing 6-methoxyindole as a building block?
A7: Yes, the enantiospecific total synthesis of the natural product tryprostatin A utilizes a 6-methoxyindole derivative as a key intermediate. [] The synthesis involves regiospecific bromination of the indole ring at the 2-position, employing a Schollkopf chiral auxiliary to control stereochemistry. [] The resulting 2-bromo-6-methoxy-tryptophan derivative is then elaborated into tryprostatin A. []
Q8: Has iridium catalysis been applied in the synthesis of natural products using 6-methoxyindole derivatives?
A8: Yes, iridium-catalyzed C-H borylation has been successfully employed in the synthesis of naturally occurring indolequinones starting from 6-methoxyindole. [] The reaction proceeds with high regioselectivity, borylating the 7-position of the indole ring, even in the presence of a methoxy group at the 6-position. [] The resulting 7-borylindole intermediate can then be readily converted into the desired indolequinones through oxidation and hydrolysis. []
Q9: Are there applications of 6-methoxyindole derivatives in medicinal chemistry?
A9: Research has explored the potential of 6-methoxyindole derivatives as melatonin analogues. [, ] By modifying the structure of melatonin, specifically by moving the methoxy group to the 6-position and attaching an amidoethyl side chain at the N-1 position, researchers have developed compounds with high affinity for the melatonin receptor. [] Some of these analogues displayed potent agonist activity in vitro, suggesting potential applications in addressing conditions related to melatonin signaling. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



